Cas no 123638-04-0 (6-methyl-2-(trifluoromethyl)-4-quinolinol)

6-Methyl-2-(trifluoromethyl)-4-quinolinol is a fluorinated quinoline derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position, enhances its reactivity and potential as a versatile intermediate. The compound exhibits strong electron-withdrawing properties due to the trifluoromethyl substituent, making it valuable in the synthesis of bioactive molecules. Its stability under various reaction conditions and compatibility with further functionalization contribute to its utility in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. The methyl group at the 6-position further influences its steric and electronic profile, broadening its applicability in heterocyclic synthesis.
6-methyl-2-(trifluoromethyl)-4-quinolinol structure
123638-04-0 structure
Product name:6-methyl-2-(trifluoromethyl)-4-quinolinol
CAS No:123638-04-0
MF:C11H8F3NO
MW:227.18253326416
CID:1215209
PubChem ID:2775088

6-methyl-2-(trifluoromethyl)-4-quinolinol Chemical and Physical Properties

Names and Identifiers

    • 6-methyl-2-(trifluoromethyl)-4-quinolinol
    • 6-methyl-2-trifluoromethyl-4(1H)-quinolinone
    • ACMC-20ls5k
    • 6-methyl-2-(t4rimethylsily)spiro&lt
    • 4.4&gt
    • nona-2,6-dien-1-on
    • CTK2I8307
    • 6-methyl-2-(t4rimethylsily)spiro[4.4]nona-2,6-dien-1-on
    • 6-methyl-2-(trifluoromethyl)-4-quinolinone
    • Spiro[4.4]nona-2,6-dien-1-one, 6-methyl-2-(trimethylsilyl)-
    • AGN-PC-00L1JS
    • 6-methyl-2-trifluoromethyl-4-quinolone
    • 6-methyl-2-trifluoromethyl-4(1H)-quinolinone; ACMC-20ls5k; 6-methyl-2-(t4rimethylsily)spiro< 4.4> nona-2,6-dien-1-on; CTK2I8307; 6-methyl-2-(t4rimethylsily)spiro[4.4]nona-2,6-dien-1-on; 6-methyl-2-(trifluoromethyl)-4-quinolinone; Spiro[4.4]nona-2,6-dien-1-one, 6-methyl-2-(trimethylsilyl)-; AGN-PC-00L1JS; 6-methyl-2-trifluoromethyl-4-quinolone;
    • DTXSID50937736
    • 2-(trifluoromethyl)-6-methylquinolin-4-ol
    • 6-methyl-2-(trifluoromethyl)quinolin-4-ol
    • SCHEMBL9724182
    • 4-Quinolinol, 6-methyl-2-(trifluoromethyl)-
    • AKOS009159360
    • 1701-20-8
    • AS-31034
    • 6-METHYL-2-(TRIFLUOROMETHYL)QUINOLIN-4(1H)-ONE
    • AMY10693
    • SB69398
    • AKOS004900930
    • CS-0182207
    • SMR000456613
    • 6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
    • 4-Hydroxy-6-methyl-2-trifluoromethylquinoline
    • Maybridge1_004906
    • CCG-246528
    • 4-hydroxy-6-methyl-2-(trifluoromethyl)-quinoline
    • SY005927
    • MLS000850595
    • 123638-04-0
    • HMS555G22
    • AC-7365
    • MFCD00153192
    • SCHEMBL23716945
    • SB68705
    • UNVMZLUVACVTDT-UHFFFAOYSA-N
    • A811167
    • CHEMBL1480459
    • DB-043807
    • HMS2808P06
    • 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
    • Inchi: InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16)
    • InChI Key: UNVMZLUVACVTDT-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F

Computed Properties

  • Exact Mass: 227.05579836g/mol
  • Monoisotopic Mass: 227.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.1Ų

6-methyl-2-(trifluoromethyl)-4-quinolinol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM223577-1g
6-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one
123638-04-0 95%
1g
$404 2021-08-04
Alichem
A189010674-1g
6-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one
123638-04-0 95%
1g
$450.45 2023-09-03
Chemenu
CM223577-1g
6-Methyl-2-(trifluoromethyl)quinolin-4(1H)-one
123638-04-0 95%
1g
$404 2022-09-03

Additional information on 6-methyl-2-(trifluoromethyl)-4-quinolinol

Comprehensive Analysis of 6-methyl-2-(trifluoromethyl)-4-quinolinol (CAS 123638-04-0): Properties, Applications, and Industry Insights

In the realm of specialty chemicals, 6-methyl-2-(trifluoromethyl)-4-quinolinol (CAS 123638-04-0) has garnered significant attention due to its unique molecular structure and versatile applications. This compound, characterized by a quinoline backbone substituted with a trifluoromethyl group and a methyl moiety, exhibits remarkable stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Researchers and industry professionals frequently search for terms like "synthesis of 6-methyl-2-(trifluoromethyl)-4-quinolinol", "CAS 123638-04-0 applications", and "quinoline derivatives in drug discovery", reflecting its growing relevance.

The trifluoromethyl group in 6-methyl-2-(trifluoromethyl)-4-quinolinol is a key structural feature that enhances its lipophilicity and metabolic stability, traits highly sought after in modern medicinal chemistry. Recent studies highlight its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the surge in demand for novel therapeutic scaffolds. Additionally, its role in crop protection formulations has been explored, addressing global concerns about sustainable agriculture. Searches such as "trifluoromethyl quinoline uses" and "6-methyl-2-(trifluoromethyl)-4-quinolinol solubility" underscore the compound's multifaceted utility.

From a synthetic perspective, CAS 123638-04-0 is typically prepared via Skraup or Doebner-Miller reactions, with modifications to optimize yield and purity. Analytical techniques like HPLC and NMR are critical for quality control, ensuring compliance with industry standards. Environmental and safety assessments of this compound reveal low ecotoxicity, making it a preferable choice for green chemistry initiatives. Queries like "safe handling of quinoline derivatives" and "6-methyl-2-(trifluoromethyl)-4-quinolinol MSDS" indicate user interest in its practical handling.

Market trends suggest a rising adoption of 6-methyl-2-(trifluoromethyl)-4-quinolinol in high-performance materials, particularly in OLEDs and organic semiconductors, where its electron-withdrawing properties are exploited. This aligns with the booming electronics sector and the push for energy-efficient technologies. Furthermore, its compatibility with catalysis and ligand design opens avenues in asymmetric synthesis, a hot topic in academic and industrial research. Popular search terms such as "quinoline-based catalysts" and "CAS 123638-04-0 price" reflect these applications.

In conclusion, 6-methyl-2-(trifluoromethyl)-4-quinolinol (CAS 123638-04-0) stands at the intersection of innovation and practicality. Its structural elegance, coupled with broad applicability, positions it as a cornerstone in advancing life sciences and material engineering. As research continues to unravel its potential, this compound is poised to address emerging challenges in health, agriculture, and technology, answering the call for sustainable and efficient chemical solutions.

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